Aluminum Silicate, Natural

説明

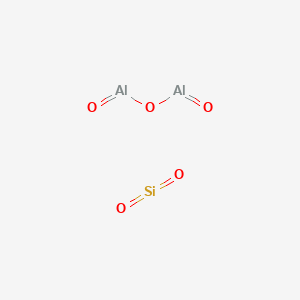

Structure

2D Structure

特性

CAS番号 |

12141-46-7 |

|---|---|

分子式 |

Al2O5Si |

分子量 |

162.05 g/mol |

IUPAC名 |

dialuminum;pentakis(oxygen(2-));silicon(4+) |

InChI |

InChI=1S/2Al.5O.Si/q2*+3;5*-2;+4 |

InChIキー |

XLIDPNGFCHXNGX-UHFFFAOYSA-N |

正規SMILES |

O=[Al]O[Al]=O.O=[Si]=O |

他のCAS番号 |

1318-02-1 |

物理的記述 |

Dry Powder Andalusite: Chunks; [Alfa Aesar MSDS] Usually contains water; Polymorphous; [Merck Index] |

ピクトグラム |

Irritant |

同義語 |

Zeolite Zeolites |

製品の起源 |

United States |

Synthesis and Fabrication Methodologies in Aluminosilicate Research

Hydrothermal Synthesis Techniques

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This method is widely used for producing crystalline aluminosilicates like zeolites. The process typically involves heating a reactive gel containing sources of silica (B1680970), alumina (B75360), and often a structure-directing agent in a sealed vessel, known as an autoclave. qut.edu.aursc.org The fundamental steps include the dissolution of silicon and aluminum from raw materials in an alkaline solution, the formation of an aluminosilicate (B74896) gel, followed by crystal nucleation and growth. inrs.ca

Dynamic hydrothermal synthesis is an advancement over the conventional static method. It involves agitation or stirring during the crystallization process. This technique has been employed to create novel aluminosilicate molecular sieves. For instance, a new structure named BUCT-3 was prepared using dynamic hydrothermal synthesis from an active aluminosilica perhydrate hydrogel. nih.govomicsdi.org This method can influence the final product's properties and can be crucial for obtaining new crystalline structures that might not form under static conditions. nih.govomicsdi.org The process can also be adapted for continuous reactor systems, although challenges such as increased viscosity of the reaction mixture must be managed to prevent issues like reactor clogging. qut.edu.au

The pH and temperature of the reaction mixture are critical parameters that significantly influence the outcome of hydrothermal synthesis. The pH, often controlled by the concentration of alkali hydroxides like potassium hydroxide (B78521) (KOH), affects the dissolution of silica and alumina precursors and the subsequent crystallization process. google.comcambridge.org For example, in the synthesis of zeolite N, a pH greater than 12 and a KOH molarity above 1.30 are essential. google.com Similarly, the synthesis of the aluminosilicate kalsilite from kaolinite (B1170537) requires a pH of at least 13.70. us-csic.es The final pH of the synthesis solution can impact the defect density and morphology of the resulting crystals; a more acidic final pH can lead to low-defect kaolinite with a hexagonal morphology, while a more basic final pH results in high-defect, lath-shaped kaolinite. cambridge.org

Temperature is another crucial factor, dictating the reaction kinetics and the specific crystalline phase that is formed. In the synthesis of kalsilite, temperatures of 300°C are required, while lower temperatures only yield zeolite W. us-csic.es Synthesis temperatures for various aluminosilicates can range from below 100°C to over 200°C. google.com For instance, the conversion of aluminosilicate residues into NaX zeolite involves aging at 75°C and crystallization at 100°C. inrs.ca The duration of the synthesis at a set temperature also plays a vital role, with longer reaction times generally leading to higher crystallinity and purity of the final product. us-csic.esupd.edu.ph

Table 1: Influence of Synthesis Conditions on Aluminosilicate Products

| Target Product | Precursor(s) | Temperature | pH/Alkalinity | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Analcime | Natural aluminosilicates, NaOH | Not specified | Alkaline | Increased synthesis time (up to 72h) improved recrystallization and purity. | upd.edu.ph |

| Zeolite N | Aluminosilicate, KOH | 100°C - 250°C | > 12 | KOH molarity (>1.30 M) is a critical factor for formation. | google.com |

| Kaolinite | Hydrothermally treated gel | 200°C - 240°C | 0.5 - 14 | Final pH significantly affects defect density and crystal morphology. | cambridge.org |

| Kalsilite | Kaolinite, KOH | 300°C | ≥13.70 | Lower temperatures (e.g., 200°C) produce zeolite W instead of kalsilite. | us-csic.es |

| SBA-15 Analogs | ZSM-5 nanoseeds | 200°C (473 K) | 3.5 | pH was adjusted to 3.5 before hydrothermal treatment to enhance aluminum incorporation. | mdpi.com |

Templating is a sophisticated strategy used to direct the formation of specific porous structures in aluminosilicates. This involves the use of organic molecules, often surfactants or quaternary ammonium (B1175870) cations, which act as structure-directing agents (SDAs). google.com These molecules self-assemble into micelles or other supramolecular structures, around which the inorganic aluminosilicate framework condenses. nih.gov After crystallization, the organic template is removed, typically by calcination (heating in air) or solvent extraction, leaving behind a porous structure with a controlled pore size and arrangement. rsc.orgrsc.org

Cationic surfactants like cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium (CTA) ions are commonly used. nih.govrsc.orgresearchgate.net For example, mesoporous aluminosilicates can be prepared by the hydrothermal treatment of a layered silicate (B1173343) (Na-RUB-18) and an aluminum source in the presence of CTA ions at 150°C. rsc.orgrsc.org The method of template removal can influence the final properties, such as crystallinity and surface area. rsc.orgrsc.org This approach allows for the synthesis of materials like the M41S family of mesoporous molecular sieves (e.g., MCM-41), which feature highly ordered pores and large surface areas. nih.govrsc.org

Sol-Gel Synthesis Routes

The sol-gel method is a versatile, low-temperature technique for synthesizing aluminosilicates from molecular precursors. scirp.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process generally starts with the hydrolysis and polycondensation of precursors, such as metal alkoxides or salts, in a solvent. elte.huascelibrary.org This method allows for excellent control over the material's composition and homogeneity at the molecular level, enabling the synthesis of materials that are difficult to produce by traditional melting processes. elte.hu

One-step sol-gel methods involve the simultaneous hydrolysis and co-condensation of both silicon and aluminum precursors in a single pot. ascelibrary.org This approach is valued for its simplicity and its ability to produce highly homogeneous materials where aluminum and silicon are uniformly distributed within the framework. ascelibrary.orgrsc.org For instance, a one-step co-condensation sol-gel process using tetraethoxysilane (TEOS) and aluminum isopropoxide (IPA) as precursors can produce an aluminosilicate with good alkaline activity, suitable for geopolymer fabrication. ascelibrary.org

Solvothermal synthesis, a variation where the solvent is non-aqueous or a mixture of water and an organic solvent, can also be performed in a single step. niscpr.res.in This method has been used to synthesize aluminogermanate halide sodalites at low temperatures (393 K) using an ethanol-water solvent system, avoiding the need for precursors or multi-step processes. niscpr.res.in Similarly, a non-hydrolytic sol-gel route, involving the polycondensation between silicon acetate (B1210297) and tris(dimethylamido)alane, can lead to homogeneous aluminosilicate xerogels with Si-O-Al linkages. rsc.org

In two-step sol-gel methods, the hydrolysis and condensation of the silicon and aluminum precursors are carried out sequentially. This approach can offer better control over the final particle size and structure. Often, a silica sol is prepared first, followed by the addition of the aluminum precursor. mdpi.com For example, an amorphous aluminosilicate was synthesized by first adding water and ethanol (B145695) to tetraethyl orthosilicate (B98303) (TEOS), followed by the addition of aluminum nitrate (B79036). mdpi.com The pH is then adjusted, often in a second step, to induce gelation. In one study, an aqueous ammonia (B1221849) solution was added to the gel to raise the pH to 10. mdpi.com This two-step process, using ammonia, has been shown to produce mesoporous aluminum silicate powders with a higher specific surface area (430 m²/g) compared to those made by co-precipitation. nih.gov Research has also indicated that aluminosilicates synthesized via a two-step method can exhibit superior catalytic activity in certain reactions, such as oligomerization. researchgate.net

Non-Hydrolytic Sol-Gel Reactions

The non-hydrolytic sol-gel (NHSG) process represents a significant advancement in the synthesis of aluminosilicate materials, offering an alternative to traditional hydrolytic methods. This technique involves the polycondensation of precursors in the absence of water, typically utilizing metal halides and alkoxides. A notable example is the reaction between silicon acetate (Si(OAc)4) and tris(dimethylamido)alane (Al(NMe2)3), which results in the formation of homogeneous aluminosilicate xerogels with Si-O-Al linkages through the elimination of dimethylacetamide. rsc.org

One of the key advantages of the NHSG method is the ability to achieve a high degree of homogeneity and control over the final material's structure at an atomic level. rsc.orgresearchgate.net This process can be adapted to create mesoporous materials by incorporating templating agents like Pluronic P123 and F127. After calcination, these templates are removed, yielding stable xerogels with high surface areas (exceeding 600 m²/g) and uniform pore structures. rsc.org

Researchers have also explored post-synthetic modification of NHSG-derived aluminosilicates. For instance, grafting trimethylsilyl (B98337) groups onto the surface of an aluminosilicate catalyst prepared via the NHSG method can alter its surface properties. chemrxiv.org This modification has been shown to enhance catalytic activity in reactions such as the aminolysis of styrene (B11656) oxide and ethanol dehydration. rsc.orgchemrxiv.org The ability to tailor the surface chemistry of these materials opens up new possibilities for their application in catalysis. researchgate.netchemrxiv.org

Co-precipitation Methods

Co-precipitation is a versatile and economically viable method for synthesizing amorphous aluminosilicates. researchgate.netresearchgate.net This technique generally involves mixing an acidic aluminum-containing solution with a basic sodium silicate solution to precipitate the aluminosilicate. researchgate.net The resulting materials often exhibit a high degree of homogeneity in their aluminum distribution. researchgate.net

The properties of aluminosilicates synthesized via co-precipitation can be significantly influenced by the specific reaction conditions. For example, a study comparing co-precipitation with a two-step sol-gel method found that the co-precipitated aluminosilicate powder had a relatively low specific surface area (158 m²/g) and a glassy surface morphology. nih.govnih.gov In contrast, the sol-gel method produced a mesoporous structure with a much larger specific surface area (430 m²/g). nih.govnih.gov

Despite the potential for lower surface area compared to some other methods, co-precipitation remains a valuable technique, particularly for applications where high-purity, homogeneously dispersed materials are required. researchgate.netorientjchem.org It is frequently used to produce catalysts and ion-exchange materials due to its simplicity and the ability to incorporate other metal ions into the aluminosilicate structure. researchgate.netorientjchem.org For instance, copper aluminosilicate nanocomposites have been successfully synthesized using co-precipitation for catalytic applications. orientjchem.org

Solid-State Reaction Pathways

Solid-state reaction is a traditional and widely used method for the synthesis of crystalline aluminosilicates, such as ceramics and minerals. tennessee.edu This process involves the high-temperature reaction of solid precursor powders. tennessee.edu For example, the feldspar (B12085585) anorthite (B1171534) (CaAl₂Si₂O₈) can be synthesized by heating a mixture of aluminum sesquioxide (Al₂O₃), silicon dioxide (SiO₂), and calcium monoxide (CaO). tennessee.edu

A key advantage of the solid-state method is its operational simplicity and cost-effectiveness. tandfonline.com However, the reaction kinetics can be slow, often requiring high temperatures and long reaction times to achieve a complete and homogeneous product. tandfonline.com To address this, multi-step firing techniques and the use of mineralizers can be employed. In the synthesis of monoclinic celsian (BaAl₂Si₂O₈), for instance, a multi-step process involving the initial formation of barium silicate, followed by a reaction with alumina, can be utilized. tandfonline.com The addition of a mineralizer like CaO can promote the transformation to the desired crystalline phase at lower temperatures. tandfonline.com

The specific reaction pathway in solid-state synthesis can be complex and may involve the formation of intermediate phases. researchgate.net For example, in the synthesis of hexacelsian barium aluminosilicate, two competing reactions can occur: one between barium silicate and alumina, and another between barium aluminate and silica. researchgate.net Understanding these pathways is crucial for controlling the final phase and microstructure of the material.

Alkali Activation Processes for Aluminosilicates

Alkali activation is a chemical process that transforms amorphous or semi-crystalline aluminosilicate precursors into hardened, cementitious materials. researchgate.netrtu.lv This process involves the reaction of the aluminosilicate source with a highly alkaline solution, leading to the dissolution of silica and alumina species, followed by their polymerization into a three-dimensional gel network. mdpi.com The resulting materials, often referred to as geopolymers or alkali-activated materials (AAMs), exhibit properties such as high mechanical strength, thermal stability, and resistance to chemical attack. researchgate.netmdpi.com

The properties of the final AAM are highly dependent on the nature of the precursor material and the composition of the alkaline activator. researchgate.netrtu.lv Common precursors include metakaolin, fly ash, and ground granulated blast furnace slag. researchgate.net The alkaline activators are typically solutions of sodium hydroxide, sodium silicate, or a combination of both. researchgate.net

Utilizing Industrial Wastes and By-products as Precursors

A significant area of research in alkali activation focuses on the use of industrial wastes and by-products as aluminosilicate precursors. bohrium.comresearchgate.net This approach offers a sustainable route for waste valorization and the production of construction materials with a lower environmental footprint compared to traditional Portland cement. bohrium.comx-mol.net

A wide variety of industrial wastes have been successfully utilized as precursors, including:

Fly ash: A by-product of coal combustion, fly ash is a common precursor due to its high content of amorphous aluminosilicates. mdpi.com

Ground granulated blast furnace slag (GGBFS): A by-product of iron production, GGBFS is another widely used precursor. bohrium.com

Electric arc furnace slag (EAFS): A by-product from the steelmaking industry. researchgate.netceris.pt

Municipal solid waste incineration (MSWI) bottom ashes: The residue from the incineration of municipal solid waste. researchgate.netceris.pt

Waste glass: Can be used as a source of silica in the precursor blend. researchgate.netceris.pt

Wood ash: A by-product from the combustion of biomass. mdpi.combohrium.com

The reactivity of these waste materials can vary significantly, which influences the properties of the resulting AAMs. researchgate.net For example, waste ceramic powders may have a lower content of reactive amorphous matter compared to conventional precursors like metakaolin. researchgate.net Therefore, careful characterization and optimization of the activation process are necessary to achieve desired material properties.

Impact of Alkali Activators (e.g., Sodium Silicate, Sodium Hydroxide)

The choice and concentration of the alkaline activator play a critical role in the alkali-activation process. scientific.netmdpi.com Sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃) are the most commonly used activators. mdpi.com

Sodium Hydroxide (NaOH): The primary role of NaOH is to dissolve the aluminosilicate precursors by breaking down the Si-O-Si and Al-O-Al bonds, releasing silicate and aluminate monomers into the solution. mdpi.comresearchgate.net While essential for dissolution, using NaOH alone can lead to a slow reaction process and lower strength development at ambient temperatures. researchgate.net

Sodium Silicate (Na₂SiO₃): Sodium silicate, also known as waterglass, provides soluble silicate species that participate in the polymerization process, accelerating the formation of the aluminosilicate gel network. researchgate.netmdpi.com The addition of sodium silicate generally leads to higher compressive strength and a denser microstructure compared to using only NaOH. researchgate.netmdpi.com

Specialized Synthesis Techniques for Advanced Aluminosilicate Forms

Beyond the more conventional methods, a range of specialized techniques have been developed to synthesize aluminosilicates with advanced and tailored structures. These methods often provide greater control over porosity, crystallinity, and morphology, leading to materials with unique properties for specific applications.

One such technique is the use of dynamic hydrothermal synthesis . This method was employed to create a novel aluminosilicate molecular sieve, BUCT-3, using an active aluminosilica perhydrate hydrogel as the silicon and aluminum source. nih.gov The use of this unusual reactant was critical in obtaining the new structure. nih.gov

Another approach involves topotactic transformation , where layered precursor materials are converted into three-dimensional structures through processes like high-temperature solid-phase reactions that induce interlayer dehydration and condensation. nih.gov

The vapor phase transport (VPT) synthesis method utilizes dry aluminosilicate gels, amines, and water in the vapor phase to produce zeolites. mdpi.com This technique offers advantages such as high reproducibility and control over crystal size. mdpi.com

For creating materials with specific compositions not readily found in nature, uniaxial hot-pressing can be used to densify synthesized powders, as demonstrated in the fabrication of high-density anorthite pellets. tennessee.edu

The development of these specialized synthesis techniques continues to push the boundaries of aluminosilicate materials science, enabling the creation of novel materials with enhanced performance for a wide array of applications.

Pechini Process Variations for Stoichiometric Control

The Pechini method, a variation of the sol-gel process, is a versatile and effective technique for synthesizing highly homogeneous, multi-component oxide materials, including aluminosilicates like mullite (B73837). scientific.netresearchgate.netwikipedia.org It provides excellent control over the stoichiometry of the final product due to the intimate mixing of metal cations on an atomic scale. wikipedia.org The process is based on the ability of certain alpha-hydroxycarboxylic acids, most commonly citric acid, to form stable chelate complexes with various metal cations in an aqueous solution. wikipedia.orgunit.no

The fundamental steps of the Pechini process are as follows:

Chelation : Metal salts or alkoxides are dissolved in a solution containing a chelating agent like citric acid. rusnano.com The citric acid forms stable, ring-shaped complexes around the metal cations, which helps to prevent their individual separation during subsequent stages. unit.norusnano.com The pH of the solution is a critical parameter, as it affects the binding of citrate (B86180) to the metal ions. rsc.org

Polyesterification : A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added to the solution. wikipedia.org Upon heating, typically between 150-250°C, a polyesterification reaction occurs between the metal-citrate chelates and the ethylene glycol. wikipedia.orgrsc.org This process removes excess water and results in a large, cross-linked polymer network, forming a solid, transparent polymeric resin where the metal cations are uniformly distributed. wikipedia.orgrsc.org

Pyrolysis : The resin is then calcined at higher temperatures (500-900°C) to decompose and burn off the organic polymer matrix. wikipedia.orgrusnano.com This final step yields a fine, homogeneous oxide powder with a very small particle size, often in the range of 20-50 nanometers. wikipedia.org

A significant advantage of the Pechini method is its ability to create a polymeric precursor where two or more metals are homogeneously dispersed, ensuring stoichiometric control in complex oxides. rsc.org Variations of this method have been developed to optimize it for specific systems. For instance, an "organic steric entrapment" route utilizes a long-chain polymer like polyvinyl alcohol (PVA) or polyethylene (B3416737) glycol (PEG) to physically inhibit the movement of metal cations during polymerization. whiterose.ac.ukresearchgate.net This approach has been successfully used to synthesize reactive aluminosilicate and calcium-aluminosilicate powders with strict stoichiometric control. whiterose.ac.ukresearchgate.net Studies have shown that for calcium-aluminosilicate powders, PEG is a superior polymeric carrier to PVA, as it produces a more controllable product. whiterose.ac.ukresearchgate.net The Pechini method has been successfully employed to synthesize mullite, an important aluminosilicate ceramic, with formation of the mullite phase occurring at temperatures around 1200°C. scientific.netresearchgate.net

| Synthesis Step | Description | Typical Temperature |

| Chelation & Dissolution | Metal salts are dissolved and chelated by citric acid in a solution. | Room Temperature |

| Polyesterification | Ethylene glycol is added and heated to form a polymeric resin. | 150-250°C wikipedia.org |

| Calcination (Pyrolysis) | The organic resin is burned off to yield the final oxide powder. | 500-900°C wikipedia.org |

Reactive Laser Ablation in Liquid (RLAL) for Nanominerals

Reactive Laser Ablation in Liquid (RLAL) is an innovative, one-step synthetic route for producing aluminosilicate nanominerals with tunable properties. researchgate.netresearcher.lifenih.gov This technique involves ablating a solid target with a high-power laser while it is immersed in a liquid precursor solution. For aluminosilicate synthesis, a silicon wafer is typically used as the target, and it is ablated in an aqueous solution of an aluminum precursor, such as aluminum nitrate nonahydrate. researchgate.netresearcher.lifenih.gov

The RLAL method offers significant flexibility in tailoring the elemental composition, crystallinity, and morphology of the resulting nanoparticles by manipulating the precursor solution's chemistry. researchgate.netresearcher.lifenih.gov Key parameters that influence the final product include the solution's pH and the specific base used for its adjustment. researchgate.netresearcher.life

Research findings demonstrate the profound impact of these parameters:

Effect of Base and pH : The choice of base, such as ammonia or potassium hydroxide, to adjust the solution's pH leads to dramatically different outcomes. researchgate.netresearcher.lifenih.gov

Using ammonia under alkaline conditions tends to produce amorphous phases with high aluminum content and fiber- or tube-like morphologies. researchgate.netresearcher.lifenih.gov

In contrast, using potassium hydroxide results in highly crystalline, quasi-spherical particles, including various aluminum silicate and potassium aluminum silicate phases. researchgate.netresearcher.lifenih.gov

The mechanism involves the generation of reactive species from the laser ablation of the silicon target, which then react with the aluminum ions in the solution. researchgate.net The local chemical environment, dictated by the pH and the types of ions present, directs the nucleation and growth of the aluminosilicate nanoparticles. researchgate.net For instance, the speciation of aluminum ions is highly sensitive to pH, and the surface charges of nascent silica and alumina particles are also pH-dependent, affecting their interaction. researchgate.net This method has also been used to create other nanomaterials, such as nickel-phyllosilicate nanocomposites, by ablating a silicon wafer in a nickel nitrate solution. acs.org

| Precursor Solution Conditions | Resulting Nanomineral Properties |

| Base: Ammonia (Alkaline pH) | Amorphous phase, High aluminum content, Fiber- or tube-like morphology researchgate.netresearcher.lifenih.gov |

| Base: Potassium Hydroxide | Highly crystalline, Quasi-spherical particles, Potassium aluminum silicate phases formed researchgate.netresearcher.lifenih.gov |

Fabrication of Thin Aluminosilicate Films on Metal Substrates

The fabrication of thin aluminosilicate films on metal substrates is a significant area of research, driven by applications such as corrosion protection and the development of model systems for studying catalysis. researchgate.netmpg.de These films can be engineered to provide excellent chemical and thermal stability. researchgate.net A variety of techniques are employed to deposit these films, each with specific advantages.

Slurry Technique : This method has been used to prepare aluminosilicate glass coatings on titanium alloys like Ti811 for high-temperature oxidation protection. researchgate.netpsu.edu A slurry containing aluminosilicate glass and quartz particles is applied to the alloy surface and then heat-treated. researchgate.net Such coatings have been shown to significantly reduce mass gain from oxidation at temperatures as high as 1000°C and prevent oxygen permeation into the alloy. researchgate.netpsu.edu An interfacial bilayer of Ti5Si3/Ti3Al can form beneath the coating, acting as an effective oxygen diffusion barrier. researchgate.netpsu.edu

Sol-Gel and Layer-by-Layer (LBL) Deposition : Sol-gel methods are used to create dense, uniform, and defect-free aluminosilicate coatings. researchgate.net These coatings can be applied via spin or dip coating. For example, amorphous aluminosilicate coatings just 65 nm thick, deposited on stainless steel via multiple spin-casting cycles, have demonstrated enhanced corrosion resistance. researchgate.net The density of these films can be controlled by adjusting the concentration of the precursor solution. researchgate.net Combining sol-gel with LBL techniques can further enhance anticorrosion properties. nih.gov

Vapor Deposition Methods :

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are also utilized. researchgate.net For instance, well-ordered, ultrathin aluminosilicate films have been grown on metal single crystals like Mo(112) and Ru(0001). researchgate.netmpg.dehu-berlin.de These model systems are invaluable for fundamental surface science studies of zeolites. researchgate.netmpg.de The fabrication often involves the co-deposition of silicon and aluminum in an oxygen atmosphere, followed by high-temperature annealing. mpg.dehu-berlin.de

Atomic Layer Deposition (ALD) allows for the precise deposition of nano-layers with excellent conformity and thickness control. mdpi.com ALD has been used to deposit alumina (Al₂O₃) films on various substrates for corrosion protection. mdpi.com Recently, a room-temperature ALD process was developed to create aluminosilicate thin films using tris(dimethylamino)silane (B81438) (TDMAS) and trimethylaluminum (B3029685) (TMA) as precursors, allowing for control over the Si/Al composition ratio. ieice.org

These fabrication methods enable the creation of aluminosilicate films with properties tailored for specific functions, from providing robust barriers against high-temperature oxidation and corrosion on industrial alloys to creating ideal surfaces for fundamental scientific investigation. researchgate.netresearchgate.netresearchgate.net

| Fabrication Method | Substrate Example | Key Feature/Advantage |

| Slurry Technique | Titanium Alloy (Ti811) | High-temperature oxidation protection researchgate.netpsu.edu |

| Sol-Gel / LBL | Stainless Steel | Dense, uniform films for corrosion resistance researchgate.net |

| PVD/CVD | Molybdenum (Mo(112)) | Creates well-ordered ultrathin films for surface science researchgate.nethu-berlin.de |

| Atomic Layer Deposition (ALD) | Flexible Substrates | Precise thickness and composition control at room temperature ieice.org |

Advanced Structural Characterization of Aluminosilicates

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful suite of tools for probing the local atomic environments within aluminosilicates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with magic-angle spinning (MAS), is a cornerstone technique for the structural analysis of aluminosilicates. It provides quantitative information on the coordination environment of key atomic nuclei, such as silicon-29 (B1244352) (²⁹Si) and aluminum-27 (B1245508) (²⁷Al).

²⁹Si MAS NMR is instrumental in determining the connectivity of SiO₄ tetrahedra. The chemical shift (δ) of a silicon nucleus is sensitive to the number of neighboring aluminate (AlO₄) tetrahedra, denoted as Qⁿ(mAl), where 'n' is the number of bridging oxygen atoms and 'm' is the number of aluminum atoms in the second coordination sphere. For instance, in lateritic clays (B1170129), signals at approximately -83 ppm and -91 ppm are assigned to Q²(0 or 1Al) and Q³(0 or 1Al) silicon environments, respectively. aip.org In alkali-activated aluminosilicate (B74896) gels, distinct resonances can be assigned to different Q⁴(mAl) units. americanelements.com

²⁷Al MAS NMR distinguishes between different coordination states of aluminum. Tetrahedrally coordinated aluminum (AlIV) typically resonates around 50-80 ppm, while octahedrally coordinated aluminum (AlVI) appears near 0-10 ppm. aip.org For example, in a study of lateritic clay, signals at 70.6 ppm and 5.7 ppm were attributed to AlIV and AlVI species, respectively. aip.org The quantitative analysis of these spectra allows for the determination of the AlIV/AlVI ratio, a crucial parameter in understanding the aluminosilicate framework. In some cases, five-coordinate aluminum (AlV) can also be identified. The application of double-resonance NMR techniques, such as ²⁹Si{²⁷Al} TRAPDOR and ²⁷Al{²⁹Si} REDOR, provides further detail on the spatial proximity of silicon and aluminum atoms, confirming the presence of Si-O-Al linkages and aiding in the accurate structural description of amorphous aluminosilicate gels. americanelements.com

Table 1: Representative NMR Chemical Shifts for Aluminosilicates

| Nucleus | Sample Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ²⁹Si | Lateritic Clay | -83 | Q²(0 or 1Al) |

| ²⁹Si | Lateritic Clay | -91 | Q³(0 or 1Al) |

| ²⁹Si | Geopolymer Gel | Varies | Q⁴(mAl) |

| ²⁷Al | Lateritic Clay | 70.6 | Tetrahedral (AlIV) |

| ²⁷Al | Lateritic Clay | 5.7 | Octahedral (AlVI) |

| ²⁷Al | Kaolin (B608303) | 5.9 | Octahedral (AlVI) |

| ²⁷Al | YAG | ~0 | Octahedral (AlO₆) |

| ²⁷Al | YAG | ~80 | Tetrahedral (AlO₄) |

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecular bonds within a material. nih.gov It serves as a chemical fingerprint, providing insights into the molecular structure of aluminosilicates. nih.govacs.org The technique is particularly useful for studying both crystalline and amorphous phases. nih.gov

The mid-infrared region (4000 to 400 cm⁻¹) is especially informative. nih.gov Key absorption bands in aluminosilicates include:

~3700-3000 cm⁻¹: O-H stretching vibrations, indicative of hydroxyl groups and water. nih.gov

~1200-950 cm⁻¹: Asymmetric stretching vibrations of Si-O-T (where T = Si or Al) bonds, which are highly sensitive to the degree of polymerization and the Si/Al ratio. nih.govnih.gov In fly ash, bands at 950-960 cm⁻¹ are assigned to Si-O-Al, while those around 1100 cm⁻¹ correspond to Si-O-Si. nih.gov

~800 cm⁻¹: Symmetric stretching vibrations of Si-O-Si, which can indicate the degree of crystallinity. nih.gov

~710 cm⁻¹: Vibrations associated with Al-O bonds. nih.gov

Attenuated Total Reflectance (ATR)-FTIR is a variant of the technique that is particularly useful for in-situ studies of reaction mechanisms, such as the formation of alkali-activated materials from metakaolin. nih.gov By monitoring the shifts and intensity changes of these characteristic bands over time, researchers can track the dissolution of precursors and the formation of the aluminosilicate network. nih.gov

Table 2: Key FTIR Absorption Bands in Aluminosilicates

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

|---|---|---|

| ~1100 | Asymmetric ν(Si-O-Si) | Indicates silicate (B1173343) network |

| ~950-960 | Asymmetric ν(Si-O-Al) | Indicates aluminosilicate network formation |

| ~800 | Symmetric ν(Si-O-Si) | Related to degree of crystallinity |

| ~710 | ν(Al-O) | Presence of aluminum in the structure |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states within the outermost few nanometers of a material. americanelements.comwikipedia.org It works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. americanelements.com

In the study of aluminosilicates, XPS can determine the surface Si/Al ratio and distinguish between different oxygen environments. The O 1s peak, for example, can be deconvoluted into components corresponding to bridging oxygen in Si-O-Si and Si-O-Al linkages, as well as non-bridging oxygen atoms. americanelements.comwikipedia.org This allows for a detailed analysis of the surface structure, which can differ from the bulk composition. For instance, XPS analysis of cleaved kyanite (B1234781) revealed a silicon-rich surface. americanelements.com

Challenges in XPS analysis of insulating minerals like aluminosilicates include surface charging, which can shift the kinetic energy of photoelectrons and complicate the interpretation of chemical states. americanelements.com However, with appropriate charge correction methods, XPS provides reproducible and accurate chemical information about the mineral surface. americanelements.com

Table 3: XPS Binding Energy Ranges for Elements in Aluminosilicates

| Element | Orbital | Binding Energy (eV) | Interpretation |

|---|---|---|---|

| O | 1s | Varies | Can be deconvoluted to show Al-O-Si, Si-O-Si, and non-bridging oxygen environments. |

| Si | 2p | ~102-103 | Corresponds to silicon in a silicate/aluminosilicate network. |

| Al | 2p | ~74-75 | Corresponds to aluminum in an aluminosilicate network. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. mindat.org In aluminosilicates, ESR is primarily used to identify and characterize paramagnetic centers, which can be structural defects or impurity ions (like Fe³⁺) substituting within the crystal lattice. researchgate.net

ESR has been instrumental in studying radiation-induced defects and the location of iron within the aluminosilicate structure. researchgate.net Furthermore, by introducing stable free radicals (spin probes) into a porous aluminosilicate matrix like MCM-41, ESR can be used to study the local environment and dynamics within the material. mindat.orgnih.gov The interaction between adsorbed paramagnetic cations (like Cu(II)) and ²⁷Al nuclei in the framework can be detected, providing information about the accessibility and nature of the aluminum sites on the surface. nih.gov

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is complementary to FTIR spectroscopy and is particularly sensitive to symmetric bond vibrations.

In aluminosilicates, Raman spectra can be used to study the framework structure. For example, in aluminosilicate glasses, the frequency region between 800 and 1200 cm⁻¹ is associated with the symmetric stretching vibrations of Si-O bonds, and the frequencies in this region tend to decrease as the content of four-coordinated aluminum increases. nih.gov The region between 700 and 800 cm⁻¹ is attributed to Al-O symmetric stretching vibrations. nih.gov Raman spectroscopy can also quantify water concentration and speciation in hydrous aluminosilicate melts and glasses, highlighting the existence of different types of OH groups. iaea.orgnih.gov

Table 4: Characteristic Raman Shifts in Aluminosilicates

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

|---|---|---|

| 800-1200 | Symmetric ν(Si-O) | Sensitive to Al content in the framework |

| 700-800 | Symmetric ν(Al-O) | Indicates Al-O bonding |

Diffraction Techniques

Diffraction techniques rely on the constructive interference of waves scattered by a periodic arrangement of atoms. They are the primary methods for determining the long-range crystallographic structure of materials.

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining their structure. When X-rays pass through a crystalline material, they are diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern for each mineral.

XRD is used to identify the mineralogical composition of aluminosilicate samples, such as the presence of quartz, mullite (B73837), anorthite (B1171534), or gypsum in fly ash and synthesized ceramics. nih.govnih.govmdpi.com The diffraction pattern provides information on the unit cell dimensions. For example, in a study synthesizing anorthite, the experimental XRD pattern was compared to a simulated pattern from the Inorganic Crystal Structure Database (ICSD #252648) to confirm the successful synthesis. mdpi.com The positions of the diffraction peaks can indicate substitutions within the crystal lattice; a shift to lower 2θ values compared to a reference pattern suggests a slightly larger unit cell. mdpi.com For amorphous or poorly crystalline materials, XRD patterns show broad humps rather than sharp peaks. nih.gov

Neutron diffraction is analogous to XRD but uses neutrons instead of X-rays. It is particularly powerful for locating light atoms like oxygen in the presence of heavier atoms and for distinguishing between elements with similar X-ray scattering factors, such as aluminum and silicon.

In situ high-pressure neutron diffraction has been used to study structural transformations in aluminosilicate glasses, revealing changes in the Al-O coordination number under pressure. aip.org By using isotopic substitution, such as replacing natural magnesium with ²⁵Mg, neutron diffraction can provide unambiguous, site-specific information on the coordination environment of specific elements. aip.org Studies on strontium aluminosilicate glasses have used neutron diffraction to determine interatomic distances and coordination numbers, finding that aluminum is mainly four-fold coordinated with a bond length of approximately 1.76 Å. acs.orgresearchgate.net

Electron diffraction utilizes the wave-like properties of electrons to determine crystal structures. Due to the strong interaction of electrons with matter, this technique is suitable for analyzing extremely small crystals (nanometer-sized) that are too small for conventional XRD.

Continuous Rotation Electron Diffraction (cRED) is a modern electron diffraction technique that has been successfully used to solve the complex structures of novel zeolites, such as EMM-28. nih.govacs.org This method can provide ab initio structure solutions even when powder XRD data is of insufficient quality due to peak broadening from small crystal size or disorder. nih.govacs.org Electron diffraction has also been employed to study the structure of thin aluminosilicate films, revealing the segregation of different phases and ordering at the atomic scale. rsc.org High-quality electron diffraction data can even distinguish between aluminum and silicon sites in aluminosilicate frameworks like albite and Linde Type A (LTA) zeolite, despite their similar electron scattering factors. mdpi.com

Microscopy and Imaging

Microscopy and imaging techniques provide direct visualization of the morphology, structure, and surface features of aluminosilicates at various length scales.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the signals produced by the electron-sample interactions are used to generate an image.

For aluminosilicates, SEM is widely used to examine particle size, shape, and aggregation. mdpi.comresearchgate.net For example, SEM images have revealed the needle-like crystals of MTW-type zeolites, the polycrystalline agglomerates of MTW + MFI zeolites, and the spherical shape of MFI-type zeolite particles. researchgate.net The technique has also been used to observe the evolution of morphology during the synthesis of zeolites, showing the transition from an initial amorphous phase to ordered crystalline structures. mdpi.com In the study of a novel aluminosilicate molecular sieve, BUCT-3, SEM images showed different morphologies, including nanosized particles and plate-like structures, depending on the synthesis conditions. mdpi.com Furthermore, SEM can be used to visualize the surface of aluminosilicate glass substrates, revealing changes in surface roughness after chemical processing. researchgate.net

| Aluminosilicate Type | Observed Morphology | Reference |

|---|---|---|

| MTW Zeolite | Well-formed needle-like crystals (9-12 μm). | researchgate.net |

| MTW + MFI Zeolite | Polycrystalline agglomerates (1-5 μm). | researchgate.net |

| MFI Zeolite | Spherical particles (2-4 μm). | researchgate.net |

| Zeolite Y | Evolution from amorphous phase to ordered structures. | mdpi.com |

| BUCT-3 Molecular Sieve | Nanosized particles, spherical, and plate-like morphologies. | mdpi.com |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is capable of imaging the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image.

TEM is invaluable for studying the crystal structure, defects, and pore architecture of aluminosilicates at the nanoscale. It can be used to observe the size and shape of individual nanoparticles and crystallites. researchgate.net For instance, TEM analysis of partially crystalline ZSM-5 based aluminosilicates revealed small, well-formed particles with a nearly spherical shape and dimensions of 20-30 nm, even in samples that appeared amorphous by XRD. researchgate.net The technique has also been used to follow the morphological changes during the synthesis of single-walled aluminosilicate nanotubes, showing the growth of precursors into complex oligomers and eventually into the characteristic nanotube structure. nih.gov

High-Resolution TEM (HR-TEM) can provide images of the atomic lattice, revealing the arrangement of atoms within the crystal. mdpi.com Selected Area Electron Diffraction (SAED), a technique often performed in conjunction with TEM, can be used to determine the crystal structure of a localized area of the sample. For example, SAED patterns of an alkali-activated aluminosilicate material confirmed its polycrystalline nature and helped to identify the quartz phase. mdpi.com Aberration-corrected scanning transmission electron microscopy (STEM) combined with 3-D electron diffraction has been instrumental in determining the atomic structure of single-walled zeolitic nanotubes. cem4mat.se

| Aluminosilicate Type | TEM Technique | Key Findings | Reference |

|---|---|---|---|

| ZSM-5 based aluminosilicates | TEM | Observed well-formed, nearly spherical nanoparticles (20-30 nm) in X-ray amorphous samples. | researchgate.net |

| Single-walled aluminosilicate nanotubes | TEM | Visualized the growth from precursors (~5 nm) to oligomers (<15 nm) and finally to nanotubes (20-30 nm). | nih.gov |

| Alkali-activated aluminosilicate | HR-TEM, SAED | Observed a layered, polycrystalline structure and identified the quartz phase through diffraction patterns. | mdpi.com |

| Single-walled zeolitic nanotubes | STEM, 3-D Electron Diffraction | Determined the complete atomic structure. | cem4mat.se |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. scielo.org.co It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface.

AFM is particularly well-suited for studying the surface of both conductive and insulating materials, making it ideal for aluminosilicates. wiley.com It has been used to investigate the surface morphology and molecular orientation of organo-modified aluminosilicates. google.com The technique can reveal surface features such as elementary steps and growth spirals on the crystal surfaces of zeolites like heulandite and stilbite. researchgate.net

In non-contact mode (nc-AFM), the tip oscillates above the surface, allowing for the imaging of delicate samples without causing damage. This has enabled the first atomically resolved images of the pristine surface of muscovite (B576469) mica in an ultra-high vacuum, revealing its intrinsic atomic-scale details. wiley.com AFM has also been used to study the adsorption structure of imogolite, an aluminosilicate nanotube, on a gold substrate, showing how the length of the nanotubes influences their arrangement on the surface. nyu.edu Furthermore, AFM can be used to measure the mechanical properties of aluminosilicates, such as the Young's modulus of clay minerals. scielo.org.co

| Aluminosilicate Type | AFM Technique | Key Findings | Reference |

|---|---|---|---|

| Organo-modified aluminosilicates | AFM | Investigated molecular orientation and surface morphology. | google.com |

| Natural zeolites (heulandite, stilbite) | AFM | Mapped elementary steps and growth spirals on crystal surfaces. | researchgate.net |

| Muscovite mica | nc-AFM | Obtained the first atomically resolved images of the pristine surface in UHV. | wiley.com |

| Imogolite (aluminosilicate nanotube) | AFM | Studied the influence of nanotube length on their adsorption structure. | nyu.edu |

| Clay minerals | AFM | Measured the Young's modulus. | scielo.org.co |

Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can achieve atomic resolution. However, unlike AFM, STM relies on the quantum mechanical phenomenon of tunneling. A sharp, electrically conductive tip is brought very close to a conductive or semiconductive sample surface, and a voltage bias is applied between them. Electrons then "tunnel" across the vacuum gap, creating a tunneling current. The magnitude of this current is extremely sensitive to the tip-sample distance, allowing for the creation of a precise topographical map of the surface.

Due to the requirement for a conductive sample, the application of STM to the study of aluminosilicates, which are typically insulators, is more limited than AFM. However, it can be used to study ultrathin aluminosilicate films grown on conductive substrates. In such cases, the tunneling current can provide information about the electronic structure of the film in addition to its topography. While direct STM imaging of bulk aluminosilicates is challenging, the technique remains a crucial tool in surface science for understanding the atomic and electronic structure of materials that can be prepared as thin, conductive layers.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for understanding the behavior of aluminosilicates under heat. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) monitors the heat flow to or from a sample during a temperature change.

In the study of epoxy composites modified with aluminosilicate microspheres, TGA was used to assess the thermal stability of the materials by heating samples to 800 °C and recording mass changes. mdpi.com DSC was employed to study the curing kinetics of these composites, providing insights into the effect of functionalized aluminosilicates on the curing process. mdpi.com For lithium aluminosilicate ceramics, TGA, DSC, and Differential Thermal Analysis (DTA) were utilized to analyze the prepared materials. ekb.eg TGA results for certain aluminosilicate-based adhesives indicated that weight loss was primarily due to the removal of water through evaporation and the polycondensation of Si-OH and Al-OH groups. researchgate.net

DSC has also been instrumental in monitoring mineral transformations in aluminosilicates at high temperatures. researchgate.net For instance, an exothermic peak around 1000°C in DSC curves is a characteristic feature of spinel formation in some aluminosilicates. researchgate.net The combination of TGA and DSC, along with other characterization methods, provides a comprehensive understanding of the thermal properties and structural transformations of aluminosilicate materials. mdpi.comsciety.org

Surface Area and Porosity Analysis (e.g., BET Nitrogen Adsorption-Desorption)

The Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of gas molecules on a solid surface, is a standard technique for determining the specific surface area and porosity of materials. orientjchem.org Nitrogen physisorption at 77 K is a widely used method for characterizing the porous properties of aluminosilicates. orientjchem.orgacs.orgsemanticscholar.org

The analysis of nitrogen adsorption-desorption isotherms provides valuable information about the pore structure of aluminosilicates, including the presence of micropores, mesopores, and macropores. acs.orgresearchgate.netchemrxiv.org For instance, the nature of adsorption-desorption isotherms can confirm the mesoporous nature of a sample. orientjchem.orgsemanticscholar.org The BET equation is applied to the adsorption data to calculate the total specific surface area in m²/g. orientjchem.org

In a study of amorphous aluminosilicates, it was found that the porosity of some materials was dominated by mesopores, while others were primarily microporous with a significant fraction of mesopores. acs.org The Barrett–Joyner–Halenda (BJH) method can be used to calculate the pore size distribution from the desorption branch of the isotherm. orientjchem.orgsemanticscholar.org These analyses are crucial for applications in adsorption and catalysis where surface area and porosity play a key role. acs.orgresearchgate.netchemrxiv.org

Below is an interactive data table summarizing the surface area and porosity characteristics of different aluminosilicate materials.

| Material Type | Synthesis Method | Dominant Pore Type | Specific Surface Area (m²/g) | Average Pore Diameter (Å) | Analytical Technique(s) | Reference(s) |

| Amorphous Aluminosilicate | Sol-gel (acidic medium) | Mesoporous | Varies | Varies | N₂ Physisorption, BET, BJH | acs.org |

| Amorphous Aluminosilicate | Sol-gel (PEG template) | Microporous with mesopores | Varies | Varies | N₂ Physisorption, BET, BJH | acs.org |

| Natural Aluminosilicate | Altered feldspar (B12085585) | Mesoporous | Varies | 77.9 (before adsorption) | N₂ Physisorption, BET, BJH | orientjchem.orgsemanticscholar.org |

| Natural Aluminosilicate | Altered feldspar | Mesoporous | Varies | 65.5 (after adsorption) | N₂ Physisorption, BET, BJH | orientjchem.orgsemanticscholar.org |

Advanced Characterization for Specific Structural Features

To gain a deeper understanding of the complex atomic arrangements in aluminosilicates, a suite of advanced characterization techniques is employed. These methods probe the local coordination environments of silicon and aluminum, the nature of oxygen bonding, and the presence of structural heterogeneities.

The coordination number of silicon (Si) and aluminum (Al) atoms is a fundamental aspect of the aluminosilicate structure. While silicon is typically found in tetrahedral (four-fold) coordination with oxygen, aluminum can adopt tetrahedral, pentahedral (five-fold), or octahedral (six-fold) coordination. ceramics-silikaty.czaip.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si and 27Al Magic Angle Spinning (MAS) NMR, is a powerful tool for determining these coordination environments. researchgate.netresearchgate.netresearchgate.net For example, 27Al MAS-NMR can distinguish between tetrahedrally and octahedrally coordinated aluminum. researchgate.net In some studies, X-ray Photoelectron Spectroscopy (XPS) has also been used to analyze the coordination of Al, with Al 2p spectra indicating the dominance of either octahedral or tetrahedral Al. researchgate.net

The connectivity of the aluminosilicate network is defined by the types of oxygen atoms present. Bridging oxygens (BOs) link two tetrahedral units (Si-O-Si, Si-O-Al, or Al-O-Al), while non-bridging oxygens (NBOs) are bonded to only one silicon or aluminum atom and are associated with network-modifying cations. uniba.itjst.go.jp

Aluminosilicate glasses can exhibit local heterogeneity and even phase separation on a nanoscale, where the material separates into distinct regions with different compositions and structures. researchgate.netarxiv.org This phenomenon is critical as it can significantly impact the material's properties.

Large-scale molecular dynamics (MD) simulations are employed to understand the underlying mechanisms of phase separation. researchgate.netarxiv.org These simulations have shown that phase separation can originate from a specific arrangement of SiO₄ and AlOₙ polyhedra, driven by repulsion between them. researchgate.netarxiv.org

Experimentally, Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS) can be used to probe local coordination and reveal the heterogeneous distribution of different Al species in phase-separated microstructures. researchgate.netacs.org In-situ small- and wide-angle X-ray scattering (SAXS/WAXS) can simultaneously reveal changes in nanoscale density heterogeneity and atomic structure, providing insights into the correlation between phase separation and atomic coordination environments. osti.gov These studies highlight that even in the absence of macroscopic phase separation, oxide glasses can exhibit a degree of local heterogeneity. nsf.gov

Many aluminosilicates, both natural and synthetic, exist in poorly-ordered or amorphous forms. Characterizing these materials is challenging due to the lack of long-range order. nasa.gov

X-ray diffraction (XRD) is a primary tool for this purpose, where broad scattering humps, rather than sharp peaks, are indicative of amorphous or poorly-ordered materials. researchgate.netnasa.gov High-resolution solid-state NMR spectroscopy (29Si and 27Al) is also extensively used to investigate the structure of these materials. researchgate.netcambridge.org For instance, in synthetic aluminosilicates, NMR can quantify the amount of Si and Al in different structural environments like proto-imogolite and disordered allophane. researchgate.netcambridge.org

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information. researchgate.netresearchgate.netcambridge.org For example, the position and sharpness of bands in the FTIR spectrum can indicate the degree of ordering in the silicate structure and the extent of Al substitution for Si. researchgate.net Transmission Electron Microscopy (TEM) can be used to visualize the morphology of these materials, such as the ring-shaped particles of proto-imogolite. cirad.frcirad.fr These combined techniques allow for a comprehensive characterization of the complex structures of poorly-ordered and amorphous aluminosilicates. cirad.fr

Theoretical and Computational Modeling of Aluminosilicates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of aluminosilicate (B74896) chemistry. mdpi.com

DFT calculations have been employed to elucidate the mechanisms of hydrolysis and bond cleavage in aluminosilicates, which are fundamental processes in their dissolution and alteration. Studies have modeled the hydrolysis of Al-O-Si and Si-O-Si linkages on mineral surfaces. mdpi.com For instance, research on molecular clusters representing aluminosilicate mineral surfaces, such as (HO)₃Si-O-Si(OH)₃ and (HO)₃Al-O-Si(OH)₃, has shown that the energy barrier for these reactions is dependent on the configuration of the transition state complex. mdpi.comresearchgate.net A transition state involving a six-membered ring with two water molecules was found to have a lower activation energy (76.13 kJ/mol) for the hydrolysis of a Si-O-Si linkage compared to a four-membered ring with one water molecule (121.11 kJ/mol). mdpi.com This finding aligns more closely with experimental activation energies for quartz hydrolysis. mdpi.com

Furthermore, DFT studies have revealed that in acidic conditions, the protonation of terminal oxygen atoms facilitates the release of silicon (Si) and aluminum (Al). researchgate.net The energy barrier for breaking a Si-O-Si bond was significantly lowered with protonation. researchgate.net Calculations also suggest that breaking an Al-O bond is energetically more favorable than breaking a Si-O bond on the aluminosilicate surface. researchgate.net Machine learning force fields based on DFT have also been used to calculate the activation energy for aluminate dissolution in metakaolin, highlighting the role of activators like NaOH and KOH. rsc.orgrsc.org

The polymerization and deprotonation of aluminosilicate species in solution are crucial steps in the formation of geopolymers and zeolites. rsc.org DFT has been instrumental in understanding the energetics of these reactions. rsc.orgresearchgate.net Studies have shown that the dimerization of silicate (B1173343) and aluminate monomers is a key initial step in the polymerization process. researchgate.net

DFT calculations, often combined with models like the Conductor-like Screening Model (COSMO) to simulate solution effects, have been used to investigate condensation reactions involving species like Si(OH)₄, Al(OH)₄Na, and the AlSiO(OH)₆Na dimer. acs.org These studies propose that growth and polymerization may predominantly occur via the dimer, as the participation of the Al(OH)₄Na monomer could lead to structures that violate Loewenstein's rule. acs.org The energetics of deprotonation and dimerization reactions are highly dependent on the pH of the solution, and DFT results have shown good correlation with experimental values. rsc.orgresearchgate.net The reactivity of Brønsted acid sites, which are critical for catalysis in zeolites, is also influenced by the zeolite's composition, affecting deprotonation and hydride transfer reactions. acs.org

DFT simulations have been used to explore the effects of physical truncation on the properties of aluminosilicate nanostructures, such as imogolite nanotubes. mdpi.comresearchgate.net Imogolite is a naturally occurring hydrous aluminosilicate with a nanotubular structure. mdpi.com DFT studies on finite models of aluminosilicate (AlSi) and aluminogermanate (AlGe) imogolite nanotubes have quantified how termination affects their structure, stability, and electronic properties. mdpi.comresearchgate.netdntb.gov.ua

In layered aluminosilicates like clays (B1170129) and zeolites, the interaction between layers and the mechanism of charge compensation are critical to their structure and function. DFT has been used to investigate these phenomena. For instance, in montmorillonite (B579905), a type of clay mineral, DFT calculations have shown how different interlayer cations (like Li⁺, Na⁺, K⁺, and Ca²⁺) influence the interaction with water molecules. doi.org The adsorption of water is driven by the formation of ionic bonds between water's oxygen atoms and the interlayer cations. doi.org

Charge compensation is necessary when Al³⁺ substitutes for Si⁴⁺ in the tetrahedral framework. rsc.org DFT studies have explored how cations like Na⁺, K⁺, Mg²⁺, and Ca²⁺ stabilize the oxygen donor centers in aluminosilicate rings, mimicking zeolite structures. acs.org The stabilizing effect is more significant for alkaline-earth metals compared to alkali metals and is more pronounced in four-membered rings than in six-membered ones. acs.org This complexation involves electron transfer from the cation to the ring atoms, enhancing electron delocalization among the oxygen atoms. acs.org In thin aluminosilicate films on metal substrates, where intercalated cations may be absent, DFT calculations suggest that the excess negative charge can be accommodated by the electron reservoir of the metal substrate. hu-berlin.de DFT has also been used to predict violations of Loewenstein's rule (avoidance of Al-O-Al linkages) in certain zeolites, which has implications for their catalytic activity. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for analyzing the structural and dynamic properties of complex, disordered systems like aluminosilicate melts.

MD simulations have provided significant insights into the structure and dynamics of aluminosilicate melts, which are important in geology and materials science. nih.govanr.fr These simulations can model systems containing thousands of atoms, allowing for the analysis of properties like radial distribution functions, coordination numbers, and bond angle distributions, which can be compared with experimental data from techniques like neutron diffraction. nih.govresearchgate.net

Studies on (Al₂O₃)ₓ-(SiO₂)₁₋ₓ melts have used MD to investigate how properties change with alumina (B75360) concentration. nih.gov By developing and validating empirical interatomic potentials, researchers can reliably simulate these systems. nih.govaip.org Results show that as Al₂O₃ content increases, there is a progressive increase in the fragility of the melt, which is correlated with the formation of local structural entities like triply bonded oxygen, AlO₅, and AlO₆ units. nih.gov MD simulations also reveal structural and dynamical heterogeneity within the melts, with mobile and immobile atoms tending to occupy regions of different densities. researchgate.networldscientific.com In geopolymer synthesis, reactive MD simulations have been used to model the polymerization process, showing a three-stage mechanism of oligomerization, aggregation, and condensation. acs.org

Understanding Diffusion and Ion Mobility

The mobility of ions within the crystalline structures of aluminosilicates, such as zeolites, is fundamental to their function in catalysis, ion exchange, and separation processes. nih.govumass.edu Computational modeling, particularly molecular dynamics simulations, allows for the direct observation of ion diffusion, providing insights into the mechanisms governing this movement. frontiersin.org The diffusion of ions is influenced by the strength of interaction between the moving ion and the aluminosilicate framework. acs.org

Key factors influencing ion mobility that can be investigated through modeling include:

Framework Geometry: The presence of channels and cavities within the aluminosilicate structure dictates the pathways for ion movement. open.ac.uk

Nature of Inter-framework Species: The size and charge of the ions "stuffing" the framework significantly impact their mobility. open.ac.uk

Framework Relaxation: The flexibility of the aluminosilicate framework can facilitate or hinder ion migration. open.ac.uk

Atomistic simulations can elucidate the mechanisms and energetics of cation migration, and these calculated energy barriers often show good correlation with experimental data from techniques like dielectric spectroscopy. open.ac.uk For instance, molecular dynamics simulations have been used to study the mobility of sodium, lithium, and potassium ions in binary silicate glasses, revealing that the ionic mobility does not change significantly with temperature or chemical composition. frontiersin.org

Surface Complexation Models (SCMs) for Surface Charge and Reactivity

Surface Complexation Models (SCMs) are chemical models that describe the formation of complexes at the interface between a mineral surface and a solution. diva-portal.org These models are essential for understanding and predicting the surface charge and reactivity of aluminosilicates, which are governed by the protonation and deprotonation of surface hydroxyl groups (such as SiOH, AlOH, and FeOH) and the adsorption of ions. usda.gov The surface charge is dependent on the pH and ionic strength of the surrounding solution. usda.gov

SCMs are based on the following principles:

Sorption occurs at specific coordination sites on the surface.

Sorption reactions can be described by mass law equations. diva-portal.org

Surface charge arises from the formation of surface complexes. diva-portal.org

The effect of surface charge on sorption is accounted for by applying a correction factor derived from electric double layer theory. diva-portal.org

Two commonly used SCMs for aluminosilicates are the Constant Capacitance Model and the Triple Layer Model. usda.govpsu.edu

The Constant Capacitance Model (CCM) is a relatively simple SCM with three adjustable parameters. psu.edu It assumes that the surface charge and the counter-ions in the solution form a simple capacitor, with a constant capacitance. The CCM has been successfully used to describe the surface behavior of synthetic aluminosilicates. usda.govnih.gov The model can be used to determine acidity constants and capacitance values, which show a good relationship with ionic strength. nih.govusda.gov

For example, the CCM has been used to model the adsorption of chromate (B82759) and arsenate on goethite, a common iron oxide associated with aluminosilicates. researchgate.net

The Triple Layer Model (TLM) is a more complex SCM with seven adjustable parameters. psu.edu It provides a more detailed description of the solid-solution interface by considering three layers: the surface plane (o-plane), an inner-sphere complex plane (β-plane), and a diffuse layer of counter-ions (d-plane). nih.gov The TLM is often considered more capable of describing real systems because it can account for the formation of outer-sphere complexes between the background electrolyte and the surface. usda.govnih.gov

Studies comparing the CCM and TLM for synthetic aluminosilicates have shown that while both models can describe the surface behavior, the TLM provides a better description of acidity and complexation constants. nih.govusda.gov The TLM's ability to consider both inner- and outer-sphere adsorption mechanisms makes it a more versatile tool for understanding the surface reactivity of complex materials like aluminosilicates. usda.gov

Table 1: Comparison of Surface Complexation Models

| Feature | Constant Capacitance Model (CCM) | Triple Layer Model (TLM) |

| Complexity | Simpler, 3 adjustable parameters psu.edu | More complex, 7 adjustable parameters psu.edu |

| Interface Description | Single capacitance layer | Three distinct layers (surface, inner, diffuse) nih.gov |

| Complex Types | Primarily inner-sphere complexes | Both inner- and outer-sphere complexes usda.gov |

| Applicability | Good for describing general surface behavior usda.govnih.gov | Better for describing detailed acidity and complexation nih.govusda.gov |

Coarse-Grained Monte Carlo (CGMC) Methods for Nanostructural Features

Coarse-Grained Monte Carlo (CGMC) methods are computational techniques used to simulate the formation and structure of materials at a larger scale than atomistic models. In the context of aluminosilicates, CGMC simulations are particularly useful for studying the nucleation and growth of gels, which are precursors to materials like geopolymers. researchgate.netnih.gov These methods enable the characterization of nanostructural features such as particle size and pore size distributions. researchgate.netmdpi.com

A key aspect of recent CGMC approaches is the use of an "off-lattice" model, which allows for the consideration of tetrahedral geometrical constraints during the aggregation of particles into clusters. researchgate.netnih.gov This is a significant improvement over older "on-lattice" models. researchgate.netmdpi.com The input for these simulations often includes Gibbs free energy values for dimerization reactions of different monomer species (e.g., silicate and aluminate monomers), which can be obtained from quantum chemical calculations like Density Functional Theory (DFT). mdpi.compreprints.org

CGMC simulations can track the evolution of the system, including the formation of clusters and the dissolution of precursor materials, over millions of iterations to reach an equilibrium nanostructure. researchgate.netpreprints.org The resulting structures can then be analyzed to understand the distribution of cluster sizes and the network of pores within the aluminosilicate material. researchgate.netresearchgate.net

Thermodynamic Modeling of Phase Evolution

Thermodynamic modeling is a powerful tool for predicting the long-term performance and durability of aluminosilicate-based materials, such as alkali-activated slag cements. whiterose.ac.uk These models can predict the stable phase assemblages of these materials under various conditions, including exposure to aggressive environments like those with high concentrations of carbon dioxide. whiterose.ac.ukresearchgate.net

By considering the bulk chemistry of the starting materials and the activators used, thermodynamic models can simulate the changes in the physicochemical properties of the main binding gels (e.g., calcium-alkali-aluminosilicate-hydrate, C-(N)-A-S-H) and other reaction products. whiterose.ac.ukwhiterose.ac.uk For example, models have been developed to predict the phase evolution of alkali-activated slags during carbonation, a key degradation mechanism. researchgate.net

These predictive models are crucial for assessing the long-term durability of these materials in applications like construction and waste immobilization. The predictions from thermodynamic models are often validated against experimental data to ensure their accuracy and reliability. whiterose.ac.uk

Advanced Research on Aluminosilicate Surface Chemistry

Surface Reactivity and Functionalization

The reactivity of aluminosilicate (B74896) surfaces is intrinsically linked to the presence and nature of surface functional groups, primarily hydroxyl groups (–OH) associated with silicon (Si–OH) and aluminum (Al–OH). usda.gov The arrangement and accessibility of these groups dictate the material's interaction with its surrounding environment. ethz.ch

Functionalization, or the modification of these surface properties, is a key strategy for tailoring aluminosilicates for specific applications. ethz.chresearchgate.net This can involve processes that alter the surface chemistry to enhance properties like ion exchange capacity or catalytic activity. researchgate.netacs.org For instance, a thermo-alkaline reaction can be used to cleave strong T-O-T' bonds (where T and T' can be Si or Al), creating more active ion exchange sites. researchgate.net

Hydroxylation, the process of increasing the density of hydroxyl groups on the surface, is a fundamental technique for enhancing the reactivity of aluminosilicates. The controlled dehydration and subsequent rehydroxylation of aluminosilicate nanotubes can be manipulated to control surface silanol (B1196071) density. nih.gov Heat treatment under vacuum can achieve a dehydrated state, and upon re-exposure to water vapor, a unique rehydroxylation mechanism can occur. nih.gov

A facile hydroxylation technique can transform a nonporous, hydrophobic aluminosilicate into a mesoporous, hydrophilic material with a high concentration of ion exchange sites. rsc.org This process involves the partial depolymerization of the aluminosilicate network, converting unreactive bridging oxygens into non-bridging oxygens that act as active sites. rsc.org The alkali metals bound to these non-bridging oxygens then serve as readily available sites for ion exchange. rsc.org

The pH of the surrounding aqueous solution profoundly influences the surface reactions of aluminosilicates, including proton-metal exchange, dissolution, and hydrolysis. epfl.chmdpi.com

At low pH, proton-metal exchange (leaching) is a dominant process. epfl.ch Protons from the solution replace cations within the aluminosilicate structure, leading to the formation of a silica-rich leached layer. epfl.ch This exchange is a key step in the dissolution process, which involves the hydrolytic breaking of Si-O and Al-O bonds. mdpi.comrsc.org The dissolution rate of aluminosilicates generally increases in both acidic and alkaline conditions compared to near-neutral pH. ajsonline.orgresearchgate.net

In alkaline solutions, the dissolution and hydrolysis of aqueous ions become the controlling factors. epfl.ch The concentration of negative surface complexes on silicates increases with pH, leading to a higher dissolution rate. ajsonline.orgresearchgate.net The specific behavior of aluminum is also pH-dependent; at a pH between 5 and 9, released aluminum tends to adsorb onto the surface as stable complexes. acs.org At pH values above 9, divalent cations like calcium and magnesium can adsorb specifically onto the surface. acs.org

The dissolution of aluminosilicates is often non-stoichiometric initially, meaning that aluminum and silicon are not released in the same proportions as they exist in the bulk material. ajsonline.orgresearchgate.net This is because the ratio of reactive Al and Si surface sites changes as dissolution progresses, eventually converging to a ratio that allows for stoichiometric dissolution. ajsonline.orgresearchgate.net

The surface of aluminosilicates carries an electrical charge that is highly dependent on the pH of the surrounding solution. usda.govcambridge.org This charge arises from the protonation and deprotonation of surface hydroxyl groups (Al-OH and Si-OH) and from isomorphous substitution (the replacement of Si⁴⁺ by Al³⁺ within the silicate (B1173343) framework). cambridge.orgresearchgate.net

The Point of Zero Charge (PZC) is a critical parameter that defines the pH at which the net surface charge of the material is zero. researchgate.netfao.org The PZC is influenced by the chemical composition of the aluminosilicate, particularly the aluminum-to-silicon ratio (Al/Si). cambridge.orgaimehq.org An increase in the Al/(Al+Si) ratio leads to a decrease in negative charge and an increase in positive charge, resulting in a higher PZC. cambridge.org

Below the PZC, the surface is predominantly positively charged due to the protonation of hydroxyl groups (e.g., Al-OH₂⁺). ajsonline.org Above the PZC, the surface becomes negatively charged as these groups deprotonate (e.g., Si-O⁻). ajsonline.org This pH-dependent charge dictates the interaction of the aluminosilicate with ions and charged molecules in solution. aimehq.org For example, at neutral pH, many aluminosilicate surfaces are negatively charged. researchgate.netresearchgate.net

The PZC of various oxides and aluminosilicates follows a general trend: Al-oxides (~8.5) > Fe-oxides (~7.9) > Aluminosilicates (~6.2) > Si-oxides (~2.9). usda.gov Coating an aluminosilicate with iron oxide can lower its PZC. usda.gov

Adsorption and Sorption Mechanisms

The porous structure and charged surfaces of aluminosilicates make them effective adsorbents for a variety of substances, including metal ions and organic molecules. researchgate.net The primary mechanisms governing this uptake are ion exchange and surface complexation. iwaponline.comnih.gov

The specific mechanism that dominates can depend on the type of aluminosilicate and the adsorbate. For instance, in some systems, ion exchange is the primary mechanism for zeolites, while inner-surface complexation is more dominant for amorphous aluminosilicates. iwaponline.comnih.gov In composite materials, both mechanisms can play a significant role. iwaponline.comnih.gov

Ion exchange is a key adsorption mechanism in many aluminosilicates, particularly zeolites. mdpi.comscielo.br This process involves the replacement of mobile, charge-balancing cations within the aluminosilicate structure (such as Na⁺, K⁺, or Ca²⁺) with other cations from the surrounding solution. scielo.brdoi.org